Product packaging for 3,5-Diethylbenzoic acid(Cat. No.:CAS No. 3854-90-8)

3,5-Diethylbenzoic acid

Cat. No.: B1594242
CAS No.: 3854-90-8
M. Wt: 178.23 g/mol
InChI Key: MSWNGSGXXVLVPG-UHFFFAOYSA-N
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Description

3,5-Diethylbenzoic Acid is a valuable organic compound for research and development, serving as a key building block in chemical synthesis. Its structure, featuring a benzoic acid core with ethyl groups in the meta positions, makes it a versatile intermediate for creating more complex molecules. Researchers utilize this compound in the development of advanced materials and active ingredients in the agrochemical and pharmaceutical sectors. It acts as a precursor in synthesizing novel compounds, such as specific insecticides and pharmaceutical inhibitors, leveraging its aromatic ring system for targeted molecular design . This product is supplied as a high-purity solid with a defined melting point range to ensure experimental consistency and reproducibility. As with all fine chemicals, proper handling procedures should be followed. This compound is intended for laboratory research purposes and is strictly labeled For Research Use Only (RUO); it is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O2 B1594242 3,5-Diethylbenzoic acid CAS No. 3854-90-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-diethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14O2/c1-3-8-5-9(4-2)7-10(6-8)11(12)13/h5-7H,3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWNGSGXXVLVPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1)C(=O)O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30191874
Record name 3,5-Diethylbenzoic acid
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3854-90-8
Record name 3,5-Diethylbenzoic acid
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Record name 3,5-Diethylbenzoic acid
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Record name 3854-90-8
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Synthetic Methodologies for 3,5 Diethylbenzoic Acid and Its Precursors

Established Synthetic Routes for 3,5-Diethylbenzoic Acid

Several traditional methods have been successfully employed for the laboratory and industrial-scale synthesis of this compound. These routes often rely on well-understood and robust chemical reactions, although they may present challenges in terms of yield, selectivity, and reaction conditions.

Friedel-Crafts Acylation Approaches and Subsequent Transformations

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and provides a reliable, albeit indirect, pathway to this compound. byjus.comnih.govorganic-chemistry.orgsigmaaldrich.comwikipedia.org This method typically involves the acylation of an aromatic substrate, followed by subsequent reduction and oxidation steps.

A common starting material for this approach is m-xylene. The synthesis proceeds through the following conceptual steps:

Friedel-Crafts Acylation: m-Xylene is acylated with an appropriate acyl halide (e.g., acetyl chloride) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.comorganic-chemistry.orgwikipedia.org This introduces a keto group onto the aromatic ring.

Reduction: The resulting ketone is then reduced to an ethyl group. Common reduction methods include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).

Second Acylation and Reduction: The process is repeated to introduce the second ethyl group at the desired position.

Oxidation: Finally, one of the methyl groups on the resulting 1,3-diethyl-5-methylbenzene is oxidized to a carboxylic acid to yield this compound.

While effective, this multi-step process can be lengthy and may result in the formation of isomeric byproducts, necessitating purification steps. The deactivating nature of the carboxyl group makes direct Friedel-Crafts reactions on benzoic acid itself challenging. quora.comquora.com

StepReactantsCatalyst/ReagentsProduct
1. Acylationm-Xylene, Acetyl chlorideAlCl₃2,4-Dimethylacetophenone
2. Reduction2,4-DimethylacetophenoneZn(Hg), HCl1-Ethyl-2,4-dimethylbenzene
3. Acylation1-Ethyl-2,4-dimethylbenzene, Acetyl chlorideAlCl₃3-Ethyl-4,6-dimethylacetophenone
4. Reduction3-Ethyl-4,6-dimethylacetophenoneZn(Hg), HCl1,3-Diethyl-4,6-dimethylbenzene
5. Oxidation1,3-Diethyl-4,6-dimethylbenzeneKMnO₄ or other oxidizing agentsThis compound

Direct Alkylation Strategies for Benzoic Acid Derivatives

Directly alkylating benzoic acid or its derivatives presents an alternative, more atom-economical approach. However, the electron-withdrawing nature of the carboxylic acid group deactivates the aromatic ring towards electrophilic substitution, making direct Friedel-Crafts alkylation difficult. quora.comquora.com Despite these challenges, recent advancements have explored palladium-catalyzed C-H alkylation of benzoic acids. rsc.org

The direct alkylation of a suitable benzoic acid precursor, such as 3,5-dibromobenzoic acid, followed by a coupling reaction can also be a viable route. For instance, the Suzuki or Kumada coupling of 3,5-dibromobenzoic acid with an ethylating agent (e.g., ethylboronic acid or an ethyl Grignard reagent) in the presence of a palladium catalyst could theoretically yield this compound.

Starting MaterialReagentsCatalystProduct
Benzoic acidEthyl bromide[Ru(p-cym)Cl₂]₂, Ligand, KOAc, LiBrmeta-Ethylbenzoic acid
3,5-Dibromobenzoic acidEthylboronic acidPd catalyst, BaseThis compound

Oxidative Synthesis Routes from Diethylbenzene Derivatives

The oxidation of 1,3-diethylbenzene (B91504) or its derivatives is a direct and often efficient method for preparing this compound. This approach leverages the relative ease of oxidizing alkyl chains attached to an aromatic ring.

A common precursor for this method is 1,3,5-triethylbenzene. Selective oxidation of one of the ethyl groups can be challenging, but various oxidizing agents and conditions have been explored to achieve this transformation. For instance, the oxidation of sym-triethylbenzene with nitric acid has been attempted, though it can lead to a mixture of products, including 5-ethylisophthalic acid and 3-aceto-5-ethylbenzoic acid, with only low yields of this compound. acs.org

A more controlled oxidation can be achieved using milder oxidizing agents or through catalytic processes. For example, the oxidation of 1,3-diethyl-5-methylbenzene, which can be synthesized via Friedel-Crafts reactions, offers a more direct route where the methyl group is preferentially oxidized to a carboxylic acid.

Starting MaterialOxidizing Agent/CatalystKey Products
sym-TriethylbenzeneNitric acidThis compound, 5-Ethylisophthalic acid, 3-Aceto-5-ethylbenzoic acid acs.org
1,3-Diethyl-5-methylbenzenePotassium permanganate (B83412) (KMnO₄)This compound
1,2-DiethylbenzeneOxidizing agentsDiethylbenzoic acid isomers

Advanced Synthetic Techniques and Yield Optimization

Modern synthetic chemistry continually seeks to improve upon established methods by developing more efficient, selective, and environmentally benign processes. In the context of this compound synthesis, this includes the use of advanced catalytic systems and the development of highly regioselective and stereoselective reactions.

Catalytic Systems in this compound Synthesis

The use of transition metal catalysts has revolutionized organic synthesis, and the preparation of this compound and its precursors is no exception. Catalytic systems can offer higher yields, milder reaction conditions, and greater selectivity compared to stoichiometric reagents.

In the context of oxidative synthesis, cobalt-based catalysts have been employed for the oxidation of alkylaromatics. For instance, a method for producing 3,5-dimethylbenzoic acid involves the use of a cobalt acetate (B1210297) catalyst with compressed air for the oxidation of mesitylene (B46885). google.comgoogle.com Similar catalytic systems could be adapted for the selective oxidation of a methyl group in 1,3-diethyl-5-methylbenzene to produce this compound. Pincer iridium complexes have also been shown to catalyze the oxidation of mesitylene to 3,5-dimethylbenzoic acid and could potentially be applied to diethyl-substituted aromatics. researchgate.net

PrecursorCatalyst SystemProduct
MesityleneCobalt acetate, Acetic acid, Compressed air3,5-Dimethylbenzoic acid google.com
MesityleneCobalt naphthenate3,5-Dimethylbenzoic acid google.com
Mesitylene(Phebox)Ir(OAc)₂(H₂O) with Ag₂O3,5-Dimethylbenzaldehyde, 3,5-Dimethylbenzoic acid researchgate.net

Regioselective and Stereoselective Synthesis of this compound and its Derivatives

Achieving high regioselectivity is crucial in the synthesis of specifically substituted aromatic compounds like this compound. The development of directed C-H functionalization reactions has provided powerful tools for achieving this. For example, ruthenium-catalyzed meta-C-H alkylation of aromatic carboxylic acids has been demonstrated, offering a direct route to 1,3,5-trisubstituted aromatic acids. nih.gov This methodology could potentially be applied to synthesize this compound by the sequential meta-alkylation of benzoic acid.

While this compound itself is achiral, the synthesis of its chiral derivatives is an area of interest, particularly for applications in materials science and medicinal chemistry. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms in a molecule. egrassbcollege.ac.inbeilstein-journals.org For instance, the stereoselective reduction of a ketone precursor to a chiral alcohol using catalysts like those derived from Ru-MCM-41 could be a key step in the synthesis of chiral derivatives of this compound. researchgate.net Furthermore, enzymatic cascades have been explored for the stereoselective and regioselective synthesis of amides from acceptor substrates like 3,5-dimethylbenzoic acid, a principle that could be extended to this compound derivatives. core.ac.uk

Reaction TypeKey ConceptPotential Application for this compound Synthesis
Regioselective SynthesisDirected meta-C-H alkylation of aromatic carboxylic acids using a ruthenium catalyst. nih.govDirect synthesis of this compound from benzoic acid through sequential ethylation.
Regioselective SynthesisSuperelectrophilic activation for C-H functionalization. ineosopen.orgPotential for regioselective introduction of functional groups onto a diethylbenzene precursor.
Stereoselective SynthesisEnantioselective hydrogenation of prochiral substrates. researchgate.netSynthesis of chiral derivatives of this compound.
Stereoselective SynthesisEnzymatic cascades for amide formation. core.ac.ukStereoselective synthesis of chiral amides derived from this compound.

Green Chemistry Approaches in Synthetic Design

The industrial synthesis of specialty chemicals like this compound is increasingly scrutinized through the lens of green chemistry. The focus is on developing synthetic routes that are more efficient, use less hazardous materials, and minimize environmental impact. While specific green-certified processes for this compound are not extensively documented in dedicated literature, the principles of green chemistry can be applied to its synthesis by examining the production of its precursors and analogous benzoic acid derivatives. The primary strategies involve the use of environmentally benign catalysts, safer reagents, and energy-efficient reaction conditions.

A significant area for green improvement lies in the synthesis of the key precursor, 1,3-diethylbenzene. Traditionally, the Friedel-Crafts alkylation of benzene (B151609) with ethylene (B1197577) to produce diethylbenzenes relies on homogeneous catalysts like aluminum chloride (AlCl₃). However, these catalysts present considerable environmental and operational challenges, including the production of corrosive acidic waste streams and difficulties in catalyst separation and disposal. google.com

Modern approaches focus on replacing these hazardous catalysts with solid acid catalysts, particularly zeolites. Zeolite-based catalysts, such as ZSM-5 and its modified variants, offer several green advantages. google.comeni.com They are non-corrosive, reusable, and easily separated from the reaction mixture, which simplifies the process and reduces waste. eni.com Furthermore, the shape-selectivity of certain zeolites can be tuned to favor the production of specific isomers, potentially increasing the yield of the desired 1,3-diethylbenzene over other isomers like 1,4-diethylbenzene. google.com The use of these catalysts represents a significant step towards a more sustainable and eco-friendly production of this crucial precursor. github.commarketreportanalytics.com

Another critical step in the synthesis of this compound is the oxidation of an appropriate precursor, such as the oxidation of one of the ethyl groups on 1,3-diethylbenzene or the oxidation of 3,5-diethylbenzaldehyde. Traditional oxidation methods often employ stoichiometric amounts of hazardous and toxic heavy-metal oxidants like potassium permanganate or chromium-based reagents. Green chemistry seeks to replace these with cleaner oxidants.

Hydrogen peroxide (H₂O₂) is considered a prime green oxidant because its only byproduct is water. mdpi.com Research into the synthesis of benzoic acid derivatives has demonstrated the efficacy of H₂O₂ in conjunction with various catalysts. For instance, heterogeneous catalysts where catalytically active species are anchored onto solid supports like mesoporous silica (B1680970) (e.g., MCM-41) have shown high efficiency in the oxidation of benzaldehyde (B42025) to benzoic acid using 30% H₂O₂ under solvent-free conditions. researchgate.net Similarly, selenium-containing catalysts have been used to facilitate the oxidation of aldehydes to carboxylic acids using hydrogen peroxide in an aqueous medium, allowing for catalyst and solvent recycling. mdpi.com These catalytic systems avoid the use of organic solvents and operate under mild conditions, further enhancing their green credentials.

Energy consumption is another target for green synthetic design. Microwave-assisted synthesis has emerged as a valuable tool for reducing reaction times and energy input. epa.gov In the synthesis of amide derivatives from benzoic acids, microwave irradiation has been shown to accelerate the reaction significantly compared to conventional heating. nih.gov This technology could potentially be applied to various steps in the synthesis of this compound, leading to a more energy-efficient process. The development of bio-based routes, for example using biomass-derived materials like coumalic acid to produce benzoates, represents a frontier in green chemistry, aiming to replace petrochemical feedstocks entirely. rsc.org

By integrating these green chemistry principles—utilizing solid acid catalysts for precursor synthesis, employing clean catalytic oxidation systems, and adopting energy-efficient technologies—a more sustainable manufacturing process for this compound can be designed.

Research Findings on Green Catalytic Systems

The following tables summarize findings from research on green catalytic approaches relevant to the synthesis of benzoic acids and their precursors.

Table 1: Comparison of Catalysts for Benzene Alkylation

Catalyst Type Example Advantages Disadvantages (of traditional catalysts) Citation
Traditional Aluminum Chloride (AlCl₃) High activity Corrosive, produces hazardous waste, difficult to separate google.com

| Green | Zeolites (e.g., PBE-1, PBE-2) | Reusable, non-corrosive, easy to separate, shape-selective | - | eni.com |

Table 2: Green Oxidation Methods for Benzoic Acid Synthesis

Method Oxidant Catalyst Solvent Key Findings Citation
Heterogeneous Catalysis 30% Hydrogen Peroxide H₃PW₁₂O₄₀ on MCM-41 Solvent-free Efficient conversion of benzaldehyde to benzoic acid, reusable catalyst. researchgate.net
Homogeneous Catalysis 30% Hydrogen Peroxide Diphenyl diselenide Water Good to excellent yields, mild reaction conditions, recyclable aqueous medium. mdpi.com

| Microwave-Assisted Synthesis | - | Polyphosphoric acid | Solvent/Catalyst | Increased yield, reduced reaction time, energy-efficient. | epa.gov |

Chemical Reactivity and Reaction Mechanisms of 3,5 Diethylbenzoic Acid

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS)

The reactivity of the benzene (B151609) ring in 3,5-diethylbenzoic acid towards electrophiles is influenced by the directing effects of its substituents. Electron-donating groups (EDG) activate the ring, making it more nucleophilic and favoring substitution at the ortho and para positions relative to the EDG. wikipedia.org Conversely, electron-withdrawing groups (EWG) deactivate the ring and direct incoming electrophiles to the meta position. wikipedia.org

In this compound:

Ethyl groups (-CH₂CH₃) are weakly activating, electron-donating groups that direct electrophiles to the ortho and para positions.

Carboxylic acid group (-COOH) is a strongly deactivating, electron-withdrawing group that directs electrophiles to the meta position.

The positions on the ring (numbered with the carboxyl group at C1) are influenced as follows:

C2 and C6: These positions are ortho to the deactivating -COOH group and ortho to one of the activating ethyl groups.

C4: This position is para to the deactivating -COOH group and ortho to both activating ethyl groups.

The directing effects of the substituents are summarized in the table below. The positions activated by the ethyl groups (2, 4, and 6) coincide with the positions that are either ortho or para to the deactivating carboxylic acid group. However, the carboxylic acid group strongly deactivates the ring, making electrophilic substitution reactions require harsher conditions than for benzene itself. The ethyl groups, being meta to each other, cooperatively activate the C2, C4, and C6 positions. Since the C2 and C6 positions are meta to the deactivating carboxyl group, they are the least deactivated sites and are also activated by the ethyl groups. Therefore, electrophilic substitution is predicted to occur primarily at the C2 and C6 positions, though steric hindrance from the adjacent ethyl and carboxyl groups may play a role. masterorganicchemistry.com

SubstituentTypeDirecting EffectActivated PositionsDeactivated Positions
-COOH (at C1)Deactivating (EWG)MetaNone2, 4, 6
-CH₂CH₃ (at C3)Activating (EDG)Ortho, Para2, 4None
-CH₂CH₃ (at C5)Activating (EDG)Ortho, Para4, 6None

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is uncommon for benzene rings unless they are highly electron-deficient and possess a good leaving group (such as a halide). wikipedia.orgopenstax.org This reaction typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (a Meisenheimer complex). chemistrysteps.commasterorganicchemistry.com this compound does not have a suitable leaving group on the aromatic ring, and the ethyl groups are electron-donating, which further disfavors this type of reaction. Therefore, this compound is not expected to undergo nucleophilic aromatic substitution under typical conditions.

Carboxylic Acid Functional Group Reactivity

Esterification

This compound can undergo esterification with alcohols to form esters. A common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). dnu.dp.uaorganic-chemistry.org The reaction is an equilibrium process, and to achieve high yields, it is often necessary to remove the water formed during the reaction or use a large excess of the alcohol. tcu.educhemistrysteps.com

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. youtube.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the ester product. organic-chemistry.org

Amidation

The formation of amides from this compound and an amine typically requires activation of the carboxyl group, as the direct reaction is generally unfavorable. Common methods include:

Conversion to an Acyl Chloride: The carboxylic acid can be converted to the more reactive 3,5-diethylbenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with a primary or secondary amine to form the corresponding amide.

Use of Coupling Reagents: A wide variety of coupling reagents can facilitate the direct formation of an amide bond by activating the carboxylic acid in situ. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and various phosphonium (B103445) or uronium salts are effective for this purpose. luxembourg-bio.comlookchemmall.com These reactions are typically performed under mild conditions. researchgate.net The general principle involves the coupling agent reacting with the carboxyl group to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine. youtube.com

ReactionReactantTypical Reagents/CatalystsProduct
EsterificationAlcohol (R'-OH)H₂SO₄ (catalyst), excess R'-OH3,5-Diethylbenzoate ester
AmidationAmine (R'R''NH)1. SOCl₂ or (COCl)₂ 2. R'R''NH3,5-Diethylbenzamide
Coupling agent (e.g., DCC, EDC)

Decarboxylation is the removal of the carboxyl group, typically released as carbon dioxide (CO₂). The thermal decarboxylation of simple aromatic carboxylic acids like benzoic acid is generally difficult and requires high temperatures (often above 200-400 °C). nist.govfiveable.me The stability of the C(sp²)-C(sp²) bond between the aromatic ring and the carboxyl carbon results in a high activation energy for this process. nih.gov

The reaction can be facilitated by certain catalysts or reaction conditions. For instance, heating with soda lime (a mixture of NaOH and CaO) can promote decarboxylation. libretexts.org Copper compounds have also been shown to catalyze the decarboxylation of benzoates. organic-chemistry.org The presence of strong electron-donating groups, particularly at the ortho or para positions, can stabilize the transition state and lower the required temperature, but this compound lacks this specific substitution pattern relative to the carboxyl group. nih.gov Radical-induced decarboxylation is another possible pathway, for example, through the action of peroxyl radicals, but this is not a common synthetic route. nih.gov Given the lack of activating groups ortho or para to the carboxyl function, the decarboxylation of this compound is expected to require forcing conditions, such as high temperatures. nist.gov

Reaction Kinetics and Mechanistic Studies

Specific kinetic data for reactions involving this compound are not widely published. However, the kinetics of its reactions can be inferred from studies on other substituted benzoic acids.

Esterification: The rate of acid-catalyzed esterification is sensitive to both electronic and steric effects. acs.org The presence of the two ethyl groups ortho to the reaction path (but meta to the carboxyl group itself) may exert some steric hindrance, potentially slowing the reaction compared to unsubstituted benzoic acid. researchgate.net Kinetic studies on benzoic acid esterification show the reaction is typically first order with respect to the carboxylic acid. dnu.dp.uaresearchgate.net

Amidation: The kinetics of amidation are highly dependent on the method used. When proceeding via an acyl chloride, the reaction is generally fast. With coupling reagents, the rate-determining step is usually the initial activation of the carboxylic acid.

Decarboxylation: Thermal decarboxylation of benzoic acids generally follows first-order kinetics. wikipedia.org The rate is highly dependent on temperature and the electronic nature of other ring substituents. nist.gov

The mechanisms for these reactions are well-established for the general classes of compounds. Electrophilic aromatic substitution proceeds through a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. Esterification and amidation proceed through nucleophilic acyl substitution mechanisms involving tetrahedral intermediates.

Redox Chemistry and Electrochemical Behavior

Reduction

The carboxylic acid group of this compound can be reduced to a primary alcohol (3,5-diethylbenzyl alcohol) using strong reducing agents like lithium aluminum hydride (LiAlH₄). The aromatic ring itself is generally resistant to reduction but can be reduced under specific conditions, such as the Birch reduction (using an alkali metal like sodium or lithium in liquid ammonia (B1221849) with an alcohol), which would yield a non-aromatic diethylcyclohexadiene derivative.

Oxidation

The aromatic ring is quite stable to oxidation. Under harsh oxidative conditions (e.g., hot, concentrated KMnO₄ or Na₂Cr₂O₇/H₂SO₄), the ethyl side chains would likely be oxidized to carboxylic acid groups, potentially leading to 5-ethylisophthalic acid or trimesic acid, though ring degradation is also possible.

Electrochemical studies on benzoic acid itself on boron-doped diamond (BDD) electrodes show that it can be completely oxidized to CO₂ through a series of intermediates, including hydroxybenzoic acids and benzoquinone. tue.nltue.nl Similar behavior would be expected for this compound, where electrochemical oxidation would likely involve initial hydroxylation of the ring followed by ring-opening and eventual mineralization to CO₂ and H₂O under sufficiently high potentials. tue.nl

Derivatization and Analogue Synthesis of 3,5 Diethylbenzoic Acid

Synthesis of Alkyl and Aryl Esters of 3,5-Diethylbenzoic Acid

The conversion of this compound into its corresponding esters is a fundamental transformation that modifies its polarity, solubility, and reactivity. Esterification is typically achieved through several established methods.

Fischer-Speier Esterification: This classic method involves reacting this compound with an excess of an alkyl or aryl alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is driven to completion by removing the water formed, often by azeotropic distillation. This approach is widely used for synthesizing simple alkyl esters like methyl or ethyl 3,5-diethylbenzoate.

Carbodiimide-Mediated Esterification: For more sensitive substrates or milder reaction conditions, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are employed. researchgate.net These reagents activate the carboxylic acid, allowing it to react with an alcohol. A catalyst, such as 4-(dimethylamino)pyridine (DMAP), is often added to enhance the reaction rate. researchgate.net

Reaction with Alkyl Halides: this compound can be deprotonated with a base (e.g., potassium carbonate) to form the carboxylate salt. This salt can then act as a nucleophile, reacting with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction to yield the corresponding ester.

The table below illustrates the products resulting from the esterification of this compound with various alcohols.

Reactant AlcoholProduct NameChemical Formula of Product
MethanolMethyl 3,5-diethylbenzoateC₁₂H₁₆O₂
EthanolEthyl 3,5-diethylbenzoateC₁₃H₁₈O₂
IsopropanolIsopropyl 3,5-diethylbenzoateC₁₄H₂₀O₂
PhenolPhenyl 3,5-diethylbenzoateC₁₇H₁₈O₂
Benzyl AlcoholBenzyl 3,5-diethylbenzoateC₁₈H₂₀O₂

Formation of 3,5-Diethylbenzamides and Related Nitrogen-Containing Derivatives

The synthesis of amides from this compound introduces a nitrogen-containing functional group, which is a key component in many biologically active molecules and advanced materials.

Acyl Chloride Pathway: A common and effective method for amide synthesis involves the initial conversion of this compound to its more reactive acyl chloride. This is typically accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3,5-diethylbenzoyl chloride is then reacted with a primary or secondary amine to form the corresponding N-substituted or N,N-disubstituted benzamide.

Mitsunobu Reaction: A non-classical approach for forming amides is the Mitsunobu reaction. This method allows for the direct coupling of a carboxylic acid with an amine under mild conditions. nih.gov The reaction typically involves a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diisopropyl azodicarboxylate (DIAD). nih.gov This methodology has been successfully applied to synthesize various N,N-diethylbenzamides from their respective benzoic acids. nih.gov A general procedure involves dissolving the benzoic acid, amine, and triphenylphosphine in a suitable solvent, followed by the addition of the azodicarboxylate. nih.gov

Other Nitrogen-Containing Derivatives: Beyond simple amides, the carboxylic acid group can be used to synthesize other nitrogen-containing moieties. For instance, reaction with hydrazine (B178648) hydrate (B1144303) can produce 3,5-diethylbenzoyl hydrazide, a key intermediate for synthesizing more complex heterocyclic structures like 1,3,4-oxadiazoles. nih.gov

The table below shows potential amide products from the reaction of this compound with various amines.

Reactant AmineProduct NameChemical Formula of Product
Ammonia (B1221849)3,5-DiethylbenzamideC₁₁H₁₅NO
DiethylamineN,N-Diethyl-3,5-diethylbenzamideC₁₅H₂₃NO
AnilineN-Phenyl-3,5-diethylbenzamideC₁₇H₁₉NO
Piperidine(3,5-Diethylphenyl)(piperidino)methanoneC₁₆H₂₃NO
Hydrazine3,5-Diethylbenzoyl hydrazideC₁₁H₁₆N₂O

Halogenated Derivatives of this compound

Introducing halogen atoms (fluorine, chlorine, bromine, iodine) onto the aromatic ring of this compound can significantly alter its electronic properties and reactivity. Halogenation is generally achieved through electrophilic aromatic substitution.

The directing effects of the substituents on the ring are crucial. The two ethyl groups are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. The positions ortho and para to the ethyl groups (C2, C4, C6) are sterically influenced. The positions meta to the carboxylic acid group are C2 and C6. Therefore, halogenation is expected to occur at the C2, C4, and/or C6 positions.

Synthetic methods for analogous compounds often involve the oxidation of a pre-halogenated precursor. For example, 3,5-dichlorobenzoic acid can be prepared by the nitric acid oxidation of 3,5-dichlorotoluene. google.com A similar strategy could be applied starting from 1,3-dichloro-5-ethylbenzene, followed by a second ethylation and subsequent oxidation. Direct halogenation of this compound would require specific catalysts and conditions to control regioselectivity and prevent side reactions. The synthesis of various halogenated benzoyl chlorides, which serve as precursors to other derivatives, is a common practice in medicinal chemistry. nih.gov

Below is a table of possible mono-halogenated derivatives of this compound.

Derivative NamePosition of HalogenChemical Formula
2-Chloro-3,5-diethylbenzoic acidC2C₁₁H₁₃ClO₂
4-Chloro-3,5-diethylbenzoic acidC4C₁₁H₁₃ClO₂
2-Bromo-3,5-diethylbenzoic acidC2C₁₁H₁₃BrO₂
4-Bromo-3,5-diethylbenzoic acidC4C₁₁H₁₃BrO₂
2-Fluoro-3,5-diethylbenzoic acidC2C₁₁H₁₃FO₂

Synthesis of Polymeric and Oligomeric Structures Incorporating this compound Moieties

While specific literature on the incorporation of this compound into polymers is limited, the synthesis of oligomers and polymers using the closely related analogue, 3,5-dimethylbenzoic acid , provides a clear precedent for its potential use as a monomeric building block. researchgate.netresearchgate.net

Research has demonstrated the use of monomers derived from 3,5-dimethylbenzoic acid in the automated solid-phase synthesis of sequence-defined oligo(disulfide)s. researchgate.net In this work, a monomer building block was synthesized from 3,5-dimethylbenzoic acid to create a rigid aromatic core for the oligomer. researchgate.netresearchgate.net This approach allows for the precise construction of oligomers with specific sequences, which is of interest in materials science and nanotechnology. researchgate.net

The general principle involves creating bifunctional derivatives of this compound that can undergo polymerization. For example:

Polyesters: By converting the carboxylic acid to an ester and introducing hydroxyl groups onto the ethyl side chains (e.g., through oxidation) or the aromatic ring, a diol monomer could be created. This diol could then be polymerized with a dicarboxylic acid to form a polyester (B1180765).

Polyamides: Similarly, introducing an amino group could create a monomer suitable for polyamide synthesis. The allyloxy derivatives of related benzoic acids have been noted for their potential to undergo polymerization. ontosight.ai

The use of 3,5-disubstituted benzoic acids as structural units can impart rigidity and specific spacing to a polymer backbone. The synthesis of such polymers would typically follow standard polymerization techniques, such as step-growth polymerization, depending on the nature of the functionalized monomers derived from this compound.

Advanced Spectroscopic and Crystallographic Characterization of 3,5 Diethylbenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. researchgate.net It provides information on the chemical environment, connectivity, and through-space proximity of atoms. researchgate.net

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental one-dimensional experiments that reveal the number and types of hydrogen and carbon atoms in a molecule. researchgate.net

In the ¹H NMR spectrum of a compound like 3,5-dimethylbenzoic acid, which is structurally similar to 3,5-diethylbenzoic acid, the chemical shifts (δ) of the protons provide key structural information. msu.edu For instance, the acidic proton of the carboxylic acid group typically appears at a low field, between 10.0 and 13.0 ppm, and is often a broad signal. msu.edu Aromatic protons and those on the alkyl side chains will have characteristic chemical shifts and splitting patterns based on their neighboring protons. researchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. msu.edu The carbon atoms in different functional groups (e.g., carboxylic acid, aromatic ring, alkyl chains) resonate at distinct chemical shift ranges. msu.edu For instance, the carboxyl carbon appears at a significantly different chemical shift compared to the aromatic and alkyl carbons. msu.edu

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Benzoic Acid (3,5-dimethylbenzoic acid)

Nucleus Chemical Shift (ppm) Multiplicity Assignment
¹H~13.0Broad Singlet-COOH
¹H~7.6SingletAromatic CH
¹H~2.3Singlet-CH₃
¹³C~172--COOH
¹³C~138-Aromatic C-C
¹³C~134-Aromatic C-H
¹³C~129-Aromatic C-C
¹³C~21--CH₃

Note: This table is based on typical chemical shift ranges and data for the closely related 3,5-dimethylbenzoic acid. Actual values for this compound may vary slightly.

The interpretation of these spectra allows for the unambiguous assignment of the molecular structure. researchgate.net Analysis of "deceptively simple" ¹H NMR spectra, which can sometimes occur in 3,5-disubstituted aromatic rings, may require the use of different deuterated solvents or temperature variations to resolve overlapping signals. nih.gov

For more complex derivatives of this compound, particularly those with chiral centers, advanced two-dimensional (2D) NMR techniques are indispensable for determining their stereochemistry. longdom.org

Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other, providing information about the connectivity of atoms within a molecule. longdom.org

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close to each other in space, which is crucial for determining the relative stereochemistry of a molecule. researchgate.netlongdom.org

Other advanced techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to correlate proton signals with their directly attached carbon atoms (HSQC) or with carbons that are two or three bonds away (HMBC). researchgate.net These experiments are vital for assigning the complete ¹H and ¹³C NMR spectra of complex molecules. researchgate.net For certain heterocyclic derivatives, the magnitude of the coupling constants between vicinal protons can be used to determine their cis or trans relationship. ipb.pt

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. mt.com These vibrations are specific to the types of chemical bonds and functional groups present.

In the IR spectrum of this compound, characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-H stretches of the aromatic ring and ethyl groups, and C=C stretches of the aromatic ring. For the related 3,5-dimethylbenzoic acid, IR spectra have been recorded using techniques like KBr-pellets. nih.gov

Raman spectroscopy provides similar but often complementary information. For instance, non-polar bonds often give rise to strong Raman signals, while polar bonds are more prominent in IR spectra. mt.com For 3,5-dimethylbenzoic acid, Raman spectra have been documented. nih.gov In the study of lanthanide complexes with 2,4-dimethylbenzoic acid, Raman spectroscopy was used to observe the disappearance of the carboxylic acid C=O stretching vibration upon complex formation and the appearance of symmetric and asymmetric COO⁻ stretches. frontiersin.org

Table 2: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
Carboxylic AcidO-H stretch3300-2500 (broad)IR
CarbonylC=O stretch1710-1680IR, Raman
Aromatic RingC=C stretch1600-1450IR, Raman
Alkyl GroupC-H stretch2975-2850IR, Raman
Aromatic RingC-H out-of-plane bend900-675IR

Note: These are general ranges and the exact positions of the peaks can be influenced by factors such as hydrogen bonding and the physical state of the sample.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. savemyexams.com The molecular formula of this compound is C₁₁H₁₄O₂ with an average molecular weight of 178.231 g/mol and a monoisotopic mass of 178.09938 g/mol . epa.gov

In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺•), which can then break apart into smaller, charged fragments. uni-saarland.de The peak corresponding to the molecular ion confirms the molecular weight of the compound. savemyexams.com

For carboxylic acids, characteristic fragmentation patterns include the loss of the hydroxyl group (-OH, M-17) and the loss of the carboxyl group (-COOH, M-45). libretexts.org For benzoic acid, prominent fragments include the benzoyl cation ([C₆H₅CO]⁺, m/z 105) and the phenyl cation ([C₆H₅]⁺, m/z 77). docbrown.info Similar fragmentation pathways would be expected for this compound, with additional fragmentation of the ethyl side chains.

Table 3: Potential Fragment Ions in the Mass Spectrum of this compound

m/z Proposed Fragment Ion Neutral Loss
178[C₁₁H₁₄O₂]⁺•-
161[C₁₁H₁₃O]⁺•OH
149[C₁₀H₁₃O]⁺•CHO
133[C₁₀H₁₃]⁺•COOH
105[C₇H₅O]⁺•C₂H₅ and C₂H₄

Note: This table presents plausible fragmentation pathways. The actual mass spectrum would show the relative abundances of these and other ions.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. fzu.cz This method involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. youtube.com The positions and intensities of the diffracted beams allow for the calculation of an electron density map, from which the atomic positions can be determined. fzu.cz

A key aspect of the solid-state structure of carboxylic acids is the formation of hydrogen bonds. wikipedia.org The hydrogen atom of the carboxyl group can act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor. wikipedia.org This often leads to the formation of dimeric structures, where two carboxylic acid molecules are linked by a pair of hydrogen bonds in a characteristic ring motif. nih.gov

The analysis of the crystal structure reveals the geometry and connectivity of these hydrogen bonds. researchgate.net In addition to the common carboxylic acid dimers, other hydrogen bonding interactions, such as those involving solvent molecules or other functional groups in derivatives, can lead to the formation of more extended one-, two-, or three-dimensional networks. frontiersin.orgresearchgate.net The nature of these hydrogen bonding networks significantly influences the physical properties of the solid, such as its melting point and solubility. wikipedia.org For instance, in co-crystals of 3,5-dinitrobenzoic acid, various hydrogen-bonded homo- and heterodimers have been observed. nih.gov

Table 4: Common Hydrogen Bond Motifs in Carboxylic Acid Crystal Structures

Motif Description Graph Set Notation
DimerTwo molecules linked by two hydrogen bondsR²₂(8)
CatemerChain of molecules linked by single hydrogen bondsC(4)
IntramolecularHydrogen bond within a single moleculeS

Note: The graph set notation is a standardized way to describe hydrogen bonding patterns. researchgate.net

Steric Effects and Conformation Analysis

The spatial arrangement of substituents on the benzene (B151609) ring of this compound significantly influences its molecular conformation and reactivity. The ethyl groups at the 3 and 5 positions, while not in direct ortho proximity to the carboxylic acid group, exert notable steric effects that dictate the molecule's three-dimensional structure.

Conformational analysis of substituted benzoic acids is crucial for understanding their chemical behavior. In the case of 3,5-disubstituted benzoic acids, the planarity of the molecule is a key consideration. The benzene ring is inherently planar, but the orientation of the carboxylic acid group and the ethyl substituents relative to the ring can vary.

This steric hindrance primarily manifests as restricted rotation around the C-C bond connecting the carboxylic group to the benzene ring and the C-C bonds of the ethyl groups. The ethyl groups, with their additional methylene (B1212753) and methyl components, have a larger van der Waals radius than methyl groups, leading to increased steric strain. This strain can influence the dihedral angle between the plane of the carboxylic acid group and the plane of the benzene ring. A larger dihedral angle would indicate a greater deviation from planarity, which in turn affects the conjugation between the carboxyl group and the aromatic π-system.

Studies on methyl-substituted benzoic acids have classified steric effects into two main types: steric hindrance to resonance and electrostatic induction. psu.edu While significant steric hindrance to resonance is more commonly observed in ortho-substituted derivatives, the cumulative steric bulk of the two ethyl groups in the meta positions in this compound can still influence the electronic properties of the molecule.

Table 1: Comparison of Steric and Electronic Properties of Related Benzoic Acid Derivatives

CompoundSubstituentsKey Steric/Electronic Features
Benzoic acidNoneBaseline for comparison.
3,5-Dimethylbenzoic acid3,5-dimethylExhibits some benzene ring distortion due to steric repulsion of methyl groups.
2,6-Dimethylbenzoic acid2,6-dimethylShows significant steric twisting of the carboxyl group, leading to a loss of conjugation with the aromatic ring. mdpi.com
3,5-Dihydroxybenzoic acid3,5-dihydroxyHydrogen bonding is a dominant factor in its crystal lattice.

This table is generated based on information from various sources and provides a comparative overview.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from lower energy molecular orbitals (HOMO) to higher energy molecular orbitals (LUMO). scribd.com The resulting spectrum provides information about the conjugated π-electron system.

The UV-Vis spectrum of benzoic acid and its derivatives typically exhibits characteristic absorption bands. rsc.orgrsc.org These bands arise from π → π* transitions within the benzene ring and the carbonyl group of the carboxylic acid function. The position and intensity of these absorption maxima (λmax) are sensitive to the nature and position of the substituents on the aromatic ring.

While a specific experimental UV-Vis spectrum for this compound was not found in the available search results, the expected electronic transitions can be inferred from the behavior of similar compounds. Benzoic acid in a non-polar solvent typically shows two main absorption bands: a strong primary band (B-band or E2-band) around 230 nm and a weaker secondary band (K-band or B-band) around 270-280 nm. rsc.org These correspond to π → π* transitions of the benzene ring. The presence of the carboxyl group, which is a chromophore, modifies these transitions.

The ethyl groups at the 3 and 5 positions are auxochromes, which are groups that can modify the absorption of a chromophore. As alkyl groups, they are weakly electron-donating through an inductive effect. This can cause a small red shift (bathochromic shift) of the absorption bands compared to unsubstituted benzoic acid. The magnitude of this shift is generally modest for alkyl groups in the meta position.

The electronic transitions in this compound are expected to be primarily of the π → π* type. The key transitions would be:

π → π transition of the benzene ring:* This is the main absorption and is influenced by the substitution pattern.

n → π transition of the carbonyl group:* This transition is typically much weaker than the π → π* transitions and can sometimes be obscured by the stronger bands. physchemres.org

The solvent used for spectroscopic analysis can also influence the position of the absorption bands. Polar solvents can interact with the polar carboxyl group and may lead to shifts in the λmax values.

Table 2: Expected UV-Vis Absorption Data for this compound in a Non-Polar Solvent

Absorption BandExpected λmax (nm)Type of TransitionMolar Absorptivity (ε)
Primary Band (B-band)~230 - 235π → πHigh
Secondary Band (K-band)~275 - 285π → πModerate
Carbonyl Band~300 - 320n → π*Low

This table presents expected values based on the general characteristics of substituted benzoic acids and is for illustrative purposes. Actual experimental values may vary.

The conjugation between the benzene ring and the carboxylic acid group is crucial for the observed electronic transitions. Any steric hindrance from the ethyl groups that forces the carboxyl group out of the plane of the ring would decrease this conjugation, potentially leading to a blue shift (hypsochromic shift) and a decrease in the intensity of the absorption bands. However, as the ethyl groups are in the meta position, this effect is expected to be less pronounced than in ortho-substituted analogs. mdpi.com

Computational Chemistry and Theoretical Studies on 3,5 Diethylbenzoic Acid

Reactivity Descriptors and Quantum Chemical Indices

Quantum chemical calculations are instrumental in determining a variety of reactivity descriptors and indices that predict the chemical behavior of a molecule. These descriptors are derived from the electronic structure of the compound and offer a quantitative measure of its reactivity. For substituted benzoic acids, these indices are particularly useful in understanding the influence of substituents on the carboxylic acid group.

Theoretical studies on substituted benzoic acids often employ Density Functional Theory (DFT) to calculate these descriptors. mdpi.com The nature and position of the substituents on the benzene (B151609) ring significantly influence the electronic properties and, consequently, the reactivity of the molecule. mdpi.com For 3,5-diethylbenzoic acid, the two ethyl groups at the meta positions are expected to have a notable impact on its electronic structure.

Key reactivity descriptors include:

Chemical Potential (μ): This descriptor indicates the tendency of a molecule to either donate or accept electrons. A higher chemical potential suggests a greater tendency to donate electrons.

Global Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. Hard molecules have a large HOMO-LUMO gap, making them less reactive, whereas soft molecules have a small HOMO-LUMO gap and are more reactive.

Fukui Function (f(r)): This function identifies the most reactive sites within a molecule. It indicates where the electron density will change the most upon the addition or removal of an electron, thus highlighting regions susceptible to nucleophilic or electrophilic attack.

In studies of substituted benzoic acids, a good relationship has been observed between the gas-phase acidity (ΔacidG°) and the electronegativity of the substituted molecule. mdpi.com The substituent's inductive effect is transmitted through the π system of the benzene ring to the carboxylic group. mdpi.com While specific calculated values for this compound are not present in the literature searched, we can create an illustrative table based on general findings for substituted benzoic acids to demonstrate these concepts.

Table 1: Illustrative Reactivity Descriptors for a Hypothetical Substituted Benzoic Acid

DescriptorIllustrative ValueSignificance
Chemical Potential (μ)-0.15 HartreeIndicates the molecule's tendency to exchange electrons with its environment.
Global Hardness (η)0.25 HartreeSuggests moderate reactivity; a higher value would imply greater stability.
Global Softness (S)4.0 Hartree-1The reciprocal of hardness, indicating the molecule's polarizability.
Electrophilicity Index (ω)0.045 HartreeMeasures the propensity of the molecule to accept electrons.

Note: The values in this table are for illustrative purposes to explain the concepts and are not actual calculated values for this compound.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecules, including their conformational changes and intermolecular interactions. aip.org For aromatic carboxylic acids, MD simulations can provide detailed insights into how these molecules interact with each other and with their environment, such as in solution or at interfaces. acs.orgacs.orgfigshare.com

A key aspect of the behavior of carboxylic acids is their ability to form strong hydrogen bonds. In many cases, benzoic acid and its derivatives form cyclic dimers in the solid state and in non-polar solvents, where two molecules are held together by two strong hydrogen bonds between their carboxylic acid groups. researchgate.net MD simulations can explore the stability and dynamics of these dimers and other aggregates.

Intermolecular interactions in systems containing aromatic carboxylic acids are governed by a combination of forces:

Hydrogen Bonding: The dominant interaction for the carboxylic acid group, leading to the formation of dimers and other hydrogen-bonded networks. researchgate.net

π-π Stacking: The aromatic rings of the benzoic acid molecules can stack on top of each other, an interaction that is significant in the aggregation of these molecules in certain environments. acs.orgacs.org

While specific MD simulations for this compound are not reported in the reviewed literature, studies on other aromatic carboxylic acids reveal important general behaviors. For instance, MD simulations have been used to investigate the spontaneous adsorption of aromatic carboxylic acids onto surfaces. acs.orgacs.orgfigshare.com These studies show that the adsorption behavior is influenced by the molecular structure and the surrounding environment (e.g., aqueous vs. hydrocarbon phase). acs.orgacs.orgfigshare.com The carboxylic group typically plays a key role in anchoring the molecule to polar surfaces through hydrogen bonding. acs.org

For this compound, MD simulations would be expected to show the formation of stable hydrogen-bonded dimers. The ethyl groups at the meta positions would likely influence the packing of the molecules in the condensed phase and could affect the geometry of π-π stacking interactions between the aromatic rings.

Table 2: Potential Intermolecular Interactions for this compound Investigated by Molecular Dynamics

Interaction TypeInteracting GroupsExpected Significance
Hydrogen BondingCarboxylic acid groups (-COOH)High; likely to lead to dimer formation.
π-π StackingBenzene ringsModerate; influenced by the orientation of the ethyl groups.
Hydrophobic InteractionsEthyl groups (-CH2CH3)Moderate; could influence solubility and aggregation in aqueous environments.
van der Waals ForcesAll atomsHigh; contributes to overall cohesion.

Note: This table is based on general principles of molecular interactions for aromatic carboxylic acids and represents expected, not empirically determined, interactions for this compound.

Supramolecular Chemistry and Crystal Engineering Involving 3,5 Diethylbenzoic Acid

Design and Synthesis of Self-Assembled Structures

The rational design of self-assembled structures using 3,5-diethylbenzoic acid and its analogs, such as 3,5-dimethylbenzoic acid, relies on the predictable nature of non-covalent interactions. mdpi.com These interactions guide the spontaneous organization of molecules into ordered architectures. nottingham.ac.uk The synthesis of such structures often involves solution-based or solid-state self-assembly processes, where the mobility of the molecular components allows for the formation of thermodynamically stable arrangements. nottingham.ac.uk

Hydrogen-Bonding Motifs in Carboxylic Acid Systems

Systematic studies on various substituted benzoic acids have demonstrated that the carboxylic acid group reliably forms these hydrogen-bonded synthons. researchgate.net The predictability of this motif is a cornerstone of crystal engineering with this class of compounds.

Non-Covalent Interactions (Halogen Bonding, π-π Stacking)

Beyond the primary hydrogen bonding, other non-covalent interactions play a crucial role in the supramolecular assembly of systems involving benzoic acid derivatives. mdpi.com These include halogen bonding, π-π stacking, and C-H···O interactions. researchgate.netnih.gov

Halogen bonding is an attractive interaction between a halogen atom with a region of positive electrostatic potential (a σ-hole) and a Lewis base. In the supramolecular assembly of rare-earth complexes with 3,5-dichlorobenzoic acid, halogen bonding, along with halogen-π and halogen-halogen interactions, is observed to direct the crystal packing. acs.org

π-π stacking interactions occur between aromatic rings and are significant in the packing of many aromatic carboxylic acids. nih.gov In some crystal structures, these interactions link the primary hydrogen-bonded motifs into more extended, higher-dimensional networks. iucr.orgnih.gov

Co-crystallization Strategies

Co-crystallization is a powerful technique in crystal engineering used to modify the physical and chemical properties of solid materials. nih.gov This strategy involves combining two or more different molecules in a stoichiometric ratio within a single crystal lattice. In the context of this compound and its analogs, co-crystallization can be employed to create novel supramolecular architectures with tailored properties.

For example, the co-crystallization of 3,5-dinitrobenzoic acid with various active pharmaceutical ingredients has been shown to result in the formation of salts or co-crystals with distinct hydrogen-bonding patterns and supramolecular assemblies. nih.govnih.gov These studies highlight how the introduction of a co-former can systematically alter the crystal packing and, consequently, the material's properties. The principles demonstrated with 3,5-dinitrobenzoic acid are directly applicable to this compound, suggesting that it too can be a versatile component in co-crystallization strategies.

Co-crystal SystemIntermolecular InteractionsSupramolecular Architecture
3,5-dinitrobenzoic acid and trihexyphenidylO-H···O, N-H···O, C-H···O hydrogen bonds, π-π stackingComplex chain of rings linked into sheets
3,5-dinitrobenzoic acid and chlorprothixeneO-H···O, N-H···O, C-H···O hydrogen bondsIons linked into a sheet

Host-Guest Chemistry with this compound Derivatives

Host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule or ion. escholarship.org The design of host molecules often incorporates cavities or binding sites that are complementary in size, shape, and chemical nature to the intended guest. While specific examples of host-guest systems involving this compound itself are not extensively documented in the provided search results, the principles of host-guest chemistry can be applied to its derivatives.

By functionalizing this compound, for instance, by incorporating it into larger macrocyclic or cage-like structures, it is conceivable to create hosts with specific recognition properties. nitschkegroup-cambridge.com The diethyl groups could influence the shape and size of the binding cavity, potentially leading to selectivity for certain guest molecules. The carboxylic acid function offers a handle for further chemical modification to build more complex host architectures. nitschkegroup-cambridge.com The study of such systems would involve examining the non-covalent interactions that govern guest binding and the dynamics of the host-guest complex. escholarship.org

Fabrication of Functional Supramolecular Materials

The self-assembly properties of this compound and its derivatives make them promising candidates for the fabrication of functional supramolecular materials. nih.gov These materials can exhibit a range of interesting properties, such as responsiveness to external stimuli, specific catalytic activity, or unique optical and electronic characteristics. ugent.be

The development of such materials often begins with the synthesis of molecular building blocks designed to self-assemble in a predictable manner. nottingham.ac.uk For instance, lanthanide complexes with substituted benzoic acids, such as 2,6-dimethylbenzoic acid, have been shown to form coordination polymers with interesting luminescent and magnetic properties. researchgate.net Similarly, incorporating this compound into metal-organic frameworks (MOFs) or coordination polymers could lead to materials with applications in areas like gas storage, separation, or sensing. mdpi.com

The creation of functional supramolecular materials is a multi-step process that involves:

Design and Synthesis of Building Blocks: Creating molecules like this compound with specific functional groups that promote desired intermolecular interactions. nottingham.ac.uk

Controlled Self-Assembly: Utilizing techniques like solution-phase crystallization or surface deposition to guide the formation of ordered supramolecular structures. nottingham.ac.uk

Characterization of Properties: Investigating the structural, physical, and chemical properties of the resulting materials. frontiersin.org

While the direct fabrication of functional materials from this compound is an area with potential for further exploration, the foundational principles of supramolecular chemistry and crystal engineering provide a clear roadmap for future research. nih.govugent.be

Coordination Chemistry and Metal Complexes of 3,5 Diethylbenzoic Acid

Synthesis of Metal Carboxylate Complexes with 3,5-Diethylbenzoic Acid Ligands

The synthesis of metal carboxylate complexes is a fundamental process in coordination chemistry. Generally, these syntheses can be achieved through several methods, such as:

Acid-base reactions: Reacting a metal hydroxide (B78521) or oxide with the carboxylic acid.

Salt metathesis: Combining a metal salt (e.g., chloride or nitrate) with the sodium or potassium salt of the carboxylic acid.

Hydrothermal/Solvothermal methods: Conducting the reaction in water or an organic solvent at elevated temperatures and pressures. This method is often employed for growing single crystals suitable for X-ray diffraction. mdpi.comosti.gov

While these methods are standard for analogous ligands like 3,5-dimethylbenzoic acid and 3,5-dichlorobenzoic acid, leading to a variety of metal complexes, mdpi.comchemchart.com there is a lack of specific documented syntheses for metal complexes derived from this compound in the current body of scientific literature. A 1941 publication mentions the synthesis of the acid itself, but not its use as a ligand in coordination complexes. archive.orgresearchgate.net

Structural Characterization of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The structural characterization of coordination compounds, particularly through single-crystal X-ray diffraction, is crucial for understanding their properties. Carboxylate ligands like 3,5-diethylbenzoate can coordinate to metal centers in various modes (monodentate, bidentate chelating, bidentate bridging), leading to the formation of discrete molecules, 1D chains, 2D layers, or 3D frameworks. chemchart.commdpi.com

The study of coordination polymers and MOFs based on substituted benzoic acids is a vast field. For instance, lanthanide complexes with ligands like 3,5-pyridinedicarboxylic acid have been shown to form complex 3D frameworks with interesting topologies. ajchem-a.com Similarly, copper(II) complexes with other Schiff base ligands derived from substituted phenols demonstrate diverse nuclearities and coordination geometries. mdpi.com

However, a search for crystallographic data for any coordination polymer or MOF constructed using this compound as a primary or secondary ligand yielded no specific results. There are no entries in crystallographic databases or detailed structural reports for such compounds.

Spectroscopic and Magnetic Properties of this compound Metal Complexes

The spectroscopic and magnetic properties of metal complexes provide deep insight into their electronic structure and intermolecular interactions.

Spectroscopic Properties: Techniques like Infrared (IR), UV-Visible, and luminescence spectroscopy are standard for characterizing metal carboxylates. mdpi.comscirp.orgnih.gov In IR spectroscopy, the shift in the carboxylate (COO⁻) stretching frequencies upon coordination to a metal ion confirms complex formation and can provide clues about the coordination mode. ajchem-a.comscirp.org Luminescence spectroscopy is particularly important for lanthanide complexes, where the organic ligand can act as an "antenna" to sensitize the metal ion's emission. mdpi.comwheatoncollege.edu

Magnetic Properties: The magnetic behavior of metal complexes, especially those containing paramagnetic ions like manganese(III), iron(III), or certain lanthanides, is determined by the nature of the metal ions and the way they are bridged by ligands. chemchart.comresearchgate.net These interactions can lead to ferromagnetic or antiferromagnetic coupling. researchgate.net

Despite the well-established methods for analyzing these properties in analogous systems, researchgate.netaip.org there is no available literature detailing the spectroscopic (IR, UV-Vis, luminescence) or magnetic properties of any metal complex of this compound.

Catalytic Applications of Metal-3,5-Diethylbenzoate Complexes

Metal-carboxylate complexes are often investigated for their catalytic activity in various organic transformations. acs.orgresearchgate.net The metal center can act as a Lewis acid, and the coordination environment can be tuned to promote specific reactions. For example, transition metal complexes are widely used in oxidation, reduction, and carbon-carbon bond-forming reactions. mdpi.com

A thorough search of the scientific literature and patent databases did not reveal any studies on the catalytic applications of metal complexes specifically derived from this compound. Research in this area appears to be focused on other ligands or different types of catalysts.

Applications of 3,5 Diethylbenzoic Acid in Materials Science

Polymer Chemistry: Monomers and Additives for Advanced Materials

In polymer chemistry, the structure of a monomer is paramount in defining the final properties of the macromolecule. 3,5-Diethylbenzoic acid, with its reactive carboxylic acid group, is a prime candidate for use as a monomer in the synthesis of condensation polymers such as polyesters and polyamides. Its incorporation into a polymer backbone, either as a primary building block or as an additive, is anticipated to confer specific characteristics rooted in its distinct structure.

The synthesis of its ester derivative, methyl 3,5-diethylbenzoate, provides a direct pathway for its use in creating polyesters through transesterification processes acs.org.

Enhancing Thermal Stability and Mechanical Properties of Polymers

Compared to its dimethyl analog, the ethyl groups in this compound offer a different steric and electronic profile. The larger, more flexible ethyl groups can disrupt the close packing of polymer chains. While this might slightly lower the melting point compared to polymers made with more symmetrical monomers, it can improve solubility and processability—critical factors for manufacturing. Furthermore, the presence of these bulky side groups can create a more amorphous polymer structure, which can lead to enhanced toughness and impact resistance by providing mechanisms for energy dissipation under stress researchgate.net.

PropertyExpected Influence of 3,5-Diethylbenzoyl GroupUnderlying Structural Rationale
Thermal Stability (Tg) IncreaseThe rigid aromatic ring restricts chain mobility.
Solubility & Processability ImprovementBulky ethyl groups disrupt chain packing, reducing crystallinity.
Mechanical Toughness EnhancementIncreased amorphous content allows for better energy dissipation.
Tensile Modulus Moderate to HighThe inherent rigidity of the aromatic core contributes to stiffness. lew.ro

Synthesis of Liquid Crystalline Materials

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, making them indispensable in display technology and sensor applications nih.govjmchemsci.comgoogle.com. The formation of such mesophases is highly dependent on molecular shape. Benzoic acid derivatives are a cornerstone in the design of liquid crystalline materials due to their rigid, rod-like core structure wikipedia.org.

This compound possesses the requisite rigid aromatic core. The two ethyl groups, positioned metasymmetrically, would influence the molecule's aspect ratio and intermolecular interactions. This specific substitution pattern could potentially lead to the formation of nematic or smectic phases when incorporated into a larger molecular design, for example, by esterification with long-chain alcohols or phenols. While direct synthesis of liquid crystals from this compound is not prominently documented, its structure is theoretically conducive to creating novel liquid crystalline compounds with unique phase transition temperatures and electro-optical properties.

Nanomaterials and Nanocages

The field of nanotechnology has been revolutionized by the development of self-assembling porous materials, most notably metal-organic frameworks (MOFs) nih.gov. MOFs are constructed from metal ions or clusters linked together by organic molecules, known as linkers mdpi.com. The properties of the MOF—its pore size, shape, and chemical environment—are directly determined by the geometry and functionality of the organic linker.

This compound is an ideal candidate for use as an organic linker in MOF synthesis. Its carboxylate group can readily coordinate with metal centers, while the diethyl-substituted phenyl ring acts as a rigid strut. The ethyl groups would project into the pores of the resulting framework, creating a specific chemical environment. This could influence the MOF's selectivity for gas storage and separation or its activity as a heterogeneous catalyst. For instance, the hydrophobic nature of the ethyl groups could enhance the framework's affinity for capturing organic molecules from aqueous solutions. Although specific MOFs based on this linker are not yet widely reported, its potential is evident from the vast library of MOFs built from other benzoic acid derivatives nordmann.global.

Functional Coatings and Adhesives

The development of advanced coatings and adhesives relies on molecules that can provide a combination of adhesion, durability, and tailored functional properties. The structure of this compound suggests it could be a valuable component in such formulations.

When incorporated into polyester (B1180765) or alkyd resins, its aromatic nature would contribute to the hardness and chemical resistance of a cured coating. The ethyl groups could enhance flexibility and impact resistance, preventing the coating from becoming too brittle. Furthermore, derivatives of benzoic acid can be used in the formulation of adhesives and sealants, where they can act as curing agents or modifiers to improve the final mechanical properties and adhesion to various substrates.


Pharmaceutical and Agrochemical Research Applications of 3,5 Diethylbenzoic Acid Derivatives

Role as Synthetic Intermediates in Pharmaceutical Development

3,5-Diethylbenzoic acid serves as a versatile starting material, or intermediate, for the synthesis of more complex molecules with potential therapeutic applications. Its chemical structure allows for various modifications, making it a valuable building block in medicinal chemistry.

The synthesis of novel bioactive compounds often involves the use of this compound as a precursor. For instance, it is a key component in the synthesis of certain pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives. These resulting compounds are under investigation for their potential as anti-diabetic agents. The process of creating these complex molecules from this compound highlights its importance as a foundational element in the development of new therapeutic agents.

The journey from a simple benzoic acid derivative to a potential drug candidate is a multi-step process. In the case of the aforementioned pyrazolopyrimidinones, the synthesis is intricate, with each step building upon the last to create the final, biologically active molecule. The initial structure of this compound provides a stable scaffold upon which chemists can add other chemical groups to tailor the molecule's properties.

Precursor CompoundResulting Bioactive Compound ClassPotential Therapeutic Area
This compoundPyrazolo[1,5-a]pyrimidin-7(4H)-onesDiabetes

In the field of pharmacology, understanding how a drug moves through the body is crucial. This is known as its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME). Deuterium (B1214612) labeling is a technique used to study these processes. By replacing hydrogen atoms with their heavier isotope, deuterium, researchers can track the molecule's journey and breakdown in the body.

This isotopic substitution can also influence the drug's metabolic stability. nih.gov The bond between carbon and deuterium is stronger than the carbon-hydrogen bond, which can slow down the metabolic processes that break down the drug. nih.gov This can lead to a longer duration of action and potentially a more favorable pharmacokinetic profile. nih.gov While specific studies on deuterium-labeled this compound derivatives are not widely documented, the principles of this technique are broadly applicable in drug development. nih.govnih.govresearchgate.net This approach could be used to enhance the therapeutic potential of bioactive compounds derived from this compound. nih.govnih.govresearchgate.net

Exploration of Biological Activities and Mechanisms of Action

Beyond their role as synthetic building blocks, derivatives of this compound are also being investigated for their own inherent biological activities. These studies aim to understand how these compounds interact with biological systems and what therapeutic or agrochemical benefits they might offer.

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. nih.gov The antioxidant properties of benzoic acid derivatives are often attributed to their chemical structure, particularly the presence of hydroxyl groups and their positions on the benzene (B151609) ring. antiox.orgresearchgate.netsemanticscholar.org These groups can donate a hydrogen atom to neutralize free radicals, thus preventing oxidative damage. antiox.orgresearchgate.netsemanticscholar.org

The effectiveness of a benzoic acid derivative as an antioxidant is influenced by the type and position of its substituents. nih.gov For instance, the presence of electron-donating groups can enhance antioxidant activity. While specific research into the antioxidant mechanisms of this compound derivatives is limited, the general principles observed for other benzoic acid derivatives suggest that they may also possess the ability to scavenge free radicals.

Benzoic acid and its derivatives have a long history of use as antimicrobial agents. drugbank.comyoutube.com Their mechanism of action is generally understood to involve the disruption of microbial cell membranes and the inhibition of essential enzymes. researchgate.netnih.govnih.gov The lipophilicity, or "fat-loving" nature, of the molecule plays a crucial role in its ability to penetrate the cell membranes of bacteria and fungi. researchgate.net

The acidic nature of the carboxyl group is also important. researchgate.net In an acidic environment, the benzoic acid derivative can enter the microbial cell and, once inside the more alkaline cytoplasm, release a proton. researchgate.net This acidification of the cytoplasm can interfere with various cellular processes, ultimately leading to the inhibition of microbial growth or cell death. researchgate.net The diethyl groups of this compound would increase its lipophilicity, which could potentially enhance its antimicrobial efficacy compared to unsubstituted benzoic acid.

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and agrochemical research. nih.govacs.orgmdpi.comnih.gov These studies systematically alter the chemical structure of a compound to understand how these changes affect its biological activity. nih.govacs.orgmdpi.comnih.gov By identifying the key structural features responsible for a compound's effects, researchers can design more potent and selective molecules. nih.govacs.orgmdpi.comnih.gov

Despite a comprehensive search for information regarding the applications of this compound derivatives in agrochemical synthesis, particularly in the development of environmentally-friendly agricultural chemicals, publicly available scientific literature and research data on this specific topic are scarce.

The performed searches did not yield specific examples or detailed research findings concerning the use of this compound as a precursor or intermediate in the synthesis of insecticides, herbicides, or fungicides. The majority of the available information relates to a structurally similar compound, 3,5-Dimethylbenzoic acid, which is a known intermediate in the production of certain insecticides. However, per the strict focus on this compound, this information cannot be used.

Consequently, it is not possible to provide a detailed article on the "" with a focus on its applications in agrochemical synthesis and the development of environmental-friendly agricultural chemicals, as there is a lack of specific data in the provided search results to support the creation of such content. Further research and published studies specifically addressing the agrochemical applications of this compound derivatives are needed to fulfill this request.

Catalytic Applications of 3,5 Diethylbenzoic Acid and Its Derivatives

Proton Shuttle and Co-catalyst Roles in Organic Transformations

The ability of a molecule to facilitate the transfer of protons between different sites within a catalytic cycle is a crucial aspect of many organic transformations. Sterically hindered carboxylic acids, such as 3,5-diethylbenzoic acid, are well-suited for this role.

In palladium-catalyzed direct arylation reactions, for instance, carboxylic acids like pivalic acid have been shown to act as a proton shuttle. psu.edu This is particularly important in reactions involving C-H activation, where the controlled removal and delivery of a proton is a key step. The carboxylate anion can assist in the initial deprotonation of a C-H bond, and the resulting carboxylic acid can then protonate an intermediate species later in the catalytic cycle. The bulky nature of the 3,5-dialkyl substituents can help to modulate the reactivity and prevent unwanted side reactions, such as catalyst inhibition by strong coordination of the carboxylate to the metal center.

Furthermore, 3,5-dialkylbenzoic acids can function as effective co-catalysts. In rhodium(III)-catalyzed coupling reactions of benzoic acid derivatives with electron-deficient aldehydes, the addition of a carboxylic acid co-catalyst can be beneficial. nih.gov While unsubstituted benzoic acid may show low reactivity, the presence of electron-donating alkyl groups, as in this compound, can enhance the catalytic activity. The co-catalyst is thought to play a role in the regeneration of the active catalyst and in facilitating key steps of the reaction mechanism.

The general principle of proton shuttling is fundamental in many enzymatic and synthetic catalytic systems. nih.gov For example, in the action of carbonic anhydrase, a proton shuttle residue is essential for the high catalytic turnover. nih.gov Similarly, in synthetic systems, the use of an external proton shuttle like this compound can significantly enhance reaction rates and efficiencies.

The table below summarizes the roles of sterically hindered carboxylic acids as proton shuttles and co-catalysts in selected organic transformations.

Reaction Type Catalyst System Role of Carboxylic Acid Example Carboxylic Acid Reference
Direct ArylationPalladiumProton ShuttlePivalic Acid psu.edu
C-H AcylationRhodium(III)Co-catalystBenzoic Acid Derivatives nih.gov

Ligand Design in Transition Metal Catalysis

The design of ligands is a cornerstone of modern transition metal catalysis, as the ligand sphere around the metal center dictates its reactivity, selectivity, and stability. mdpi.com While this compound itself is not typically a primary ligand, its derivatives can be incorporated into more complex ligand architectures to fine-tune the catalytic properties.

The carboxylate functionality can act as a directing group in C-H activation reactions, bringing the metal catalyst into close proximity to a specific C-H bond. nih.gov The steric bulk provided by the 3,5-diethyl groups can influence the regioselectivity of such reactions by sterically blocking certain reaction pathways.

Moreover, the benzoic acid moiety can be appended to other coordinating groups, such as phosphines, amines, or N-heterocyclic carbenes, to create bifunctional ligands. In such ligands, the carboxylate group can engage in secondary interactions, such as hydrogen bonding, with the substrate or other components of the reaction mixture, thereby influencing the stereochemical outcome of the reaction.

The electronic properties of the benzene (B151609) ring, modified by the electron-donating diethyl groups, can also be transmitted to the metal center, affecting its catalytic activity. This principle is widely used in the development of new catalysts for a variety of transformations, including cross-coupling reactions, hydrogenations, and polymerizations.

The following table provides examples of how different functionalities can be incorporated into ligand design for transition metal catalysis.

Ligand Feature Function in Catalysis Example Application Reference
Directing GroupSite-selective C-H activationPalladium-catalyzed arylation nih.gov
Secondary InteractionsStereochemical controlEnantioselective catalysis mdpi.com

Role in Enantioselective Reactions

Enantioselective synthesis, the preparation of a single enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. wikipedia.org 3,5-Disubstituted benzoic acid derivatives have been shown to play a role in achieving high levels of enantioselectivity in certain catalytic reactions.

In a notable example, 3,5-bis(trifluoromethyl)benzoic acid was used as a leaving group in a copper-catalyzed asymmetric cyanation of propargylic esters. mdpi.com The recovery of this benzoic acid derivative in good yield suggests its involvement in the catalytic cycle and its compatibility with the chiral environment created by the copper-bisoxazoline complex. mdpi.com The steric and electronic properties of the 3,5-disubstituted benzoate (B1203000) appear to be crucial for the efficiency and stereoselectivity of the reaction.

Furthermore, 3,5-dimethylbenzoic anhydride (B1165640) has been utilized in the synthesis of mechanically planar chiral rotaxanes. researchgate.net In this process, a chiral phosphine (B1218219) catalyst was used to achieve the enantioselective synthesis, and the choice of the anhydride capping agent, in this case derived from 3,5-dimethylbenzoic acid, is critical for the successful formation of the chiral product. researchgate.net

The principle of using chiral catalysts to control the stereochemical outcome of a reaction is a well-established strategy in asymmetric synthesis. nih.govsnnu.edu.cn The incorporation of a moiety like this compound into a chiral ligand or auxiliary can create a well-defined chiral pocket around the active site of the catalyst, leading to the preferential formation of one enantiomer over the other.

The table below highlights examples where 3,5-disubstituted benzoic acid derivatives have been employed in enantioselective synthesis.

| Reaction Type | Catalyst System | Role of Benzoic Acid Derivative | Example Derivative | Reference | | --- | --- | --- | --- | | Asymmetric Cyanation | Copper/Bisoxazoline | Leaving Group | 3,5-Bis(trifluoromethyl)benzoic acid | mdpi.com | | Synthesis of Chiral Rotaxanes | Chiral Phosphine | Capping Agent | 3,5-Dimethylbenzoic anhydride | researchgate.net |

Environmental Chemistry and Fate of 3,5 Diethylbenzoic Acid

Biodegradation Pathways and Mechanisms

The biodegradation of 3,5-diethylbenzoic acid is anticipated to proceed through pathways analogous to those observed for other alkylated benzoic acids. Microorganisms possess a diverse array of enzymes capable of transforming aromatic compounds. The degradation of substituted benzoic acids is a key process in the carbon cycle. iisc.ac.in

The initial steps in the aerobic degradation of alkylated benzoic acids typically involve the oxidation of the alkyl side chains and/or the hydroxylation of the aromatic ring. For this compound, it is plausible that monooxygenases or dioxygenases could initiate the attack on the ethyl groups, leading to the formation of corresponding alcohols, aldehydes, and carboxylic acids. nih.gov Subsequently, or alternatively, the aromatic ring could be hydroxylated to form dihydroxybenzoic acid derivatives.

Once a dihydroxy intermediate such as a catechol or protocatechuate-like compound is formed, the aromatic ring becomes susceptible to cleavage by dioxygenase enzymes. This can occur via ortho (intradiol) or meta (extradiol) cleavage pathways, leading to the formation of aliphatic intermediates that can then enter central metabolic pathways like the Krebs cycle. researchgate.netunesp.br The specific pathway utilized is dependent on the microbial species and the specific enzymatic machinery they possess. nih.gov For instance, studies on 3,4-dimethylbenzoic acid by Pseudomonas putida have shown degradation proceeding through 3,4-dimethylcatechol via a meta cleavage pathway. nih.gov

Under anaerobic conditions, the degradation of aromatic compounds follows a different strategy. The aromatic ring is first reduced before cleavage. For compounds like benzoic acid, this involves the formation of a coenzyme A (CoA) thioester, followed by dearomatization and eventual hydrolytic ring fission. asm.orgdntb.gov.ua It is likely that this compound would follow a similar anaerobic degradation route, being initially activated to 3,5-diethylbenzoyl-CoA.

Table 1: Key Enzyme Classes Involved in the Biodegradation of Aromatic Acids

Enzyme Class Function Probable Role in this compound Degradation
Monooxygenases Incorporation of one oxygen atom into the substrate Hydroxylation of the aromatic ring or oxidation of ethyl side chains
Dioxygenases Incorporation of two oxygen atoms into the substrate Ring cleavage of dihydroxylated intermediates
Dehydrogenases Removal of hydrogen atoms (oxidation) Oxidation of alcohol intermediates formed from ethyl side chains

Phototransformation and Chemical Degradation Studies

The phototransformation of this compound in the environment is expected to be influenced by direct photolysis and indirect photochemical reactions. Direct photolysis involves the absorption of solar radiation by the molecule itself, leading to its degradation. The extent of this process depends on the compound's absorption spectrum and quantum yield.

Indirect photochemical degradation is often more significant in natural waters and involves reactions with photochemically generated reactive species such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and peroxyl radicals. nih.gov Hydroxyl radicals are highly reactive and can react with aromatic compounds at near-diffusion-controlled rates, leading to hydroxylation of the aromatic ring or hydrogen abstraction from the ethyl side chains.

Studies on the photodegradation of other aromatic carboxylic acids, such as 2-chlorobenzoic acid, have demonstrated that photocatalysis, for instance using titanium dioxide (TiO₂), can be an effective degradation method. nih.gov Such processes generate highly reactive species that lead to the mineralization of the organic compound.

Chemical degradation can also occur through oxidation by strong oxidizing agents. The alkyl side chains of alkylbenzenes are susceptible to oxidation by agents like potassium permanganate (B83412), which can convert them to carboxylic acid groups. libretexts.orgyoutube.com In the case of this compound, this could potentially lead to the formation of 3,5-dicarboxybenzoic acid.

Environmental Monitoring and Detection of Transformation Products

Effective monitoring of this compound and its transformation products in environmental matrices such as water and soil requires sensitive and specific analytical methods. The complexity of these matrices necessitates efficient sample preparation techniques to extract and concentrate the analytes of interest. env.go.jp

Commonly employed analytical techniques for the determination of organic acids and their metabolites in environmental samples include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govcdc.gov These methods offer high selectivity and sensitivity, allowing for the identification and quantification of trace levels of contaminants. For non-volatile or thermally labile compounds, derivatization may be required prior to GC-MS analysis to increase their volatility. env.go.jp

Table 2: Analytical Techniques for the Detection of Aromatic Acids in Environmental Samples

Analytical Technique Principle Applicability for this compound and its Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection and identification. Suitable for the parent compound and volatile metabolites, potentially requiring derivatization.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation of compounds in the liquid phase followed by mass-based detection. Ideal for the parent compound and polar, non-volatile transformation products.

Ecotoxicological Impact Studies

The ecotoxicological impact of this compound on aquatic and terrestrial organisms is not well-documented. However, the toxicity of structurally related compounds can provide an indication of its potential effects. Benzoic acid itself has been studied for its aquatic toxicity, with varying sensitivity observed across different trophic levels. researchgate.netresearchgate.net

The toxicity of alkylated aromatic compounds can be influenced by the nature and position of the alkyl substituents. For instance, an increase in alkyl chain length can sometimes lead to increased hydrophobicity, which may enhance bioavailability and toxicity to some organisms. nih.gov Studies on alkylated polycyclic aromatic hydrocarbons have shown that microbial transformation can lead to products with enhanced toxicity compared to the parent compound. nih.gov This highlights the importance of assessing the ecotoxicity of not just the parent compound but also its environmental transformation products.

Carboxylic acids, in general, can exert toxic effects on microorganisms by disrupting cell membranes and inhibiting metabolic processes. nih.gov The toxicity is often dependent on the pH of the environment, which influences the degree of dissociation of the acid.

Table 3: Ecotoxicity Data for Benzoic Acid (as an analogue)

Organism Endpoint Concentration Reference
Anabaena inaequalis (Cyanobacterium) 14-day EC50 (cell multiplication inhibition) 9 mg/L researchgate.net

Analytical Method Development and Validation for 3,5 Diethylbenzoic Acid

Chromatographic Techniques for Purity Assessment and Quantification (HPLC, GC-MS)

Chromatographic methods are the cornerstone for separating and quantifying 3,5-Diethylbenzoic acid from related substances and impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) is widely used for the analysis of non-volatile and thermally labile compounds like benzoic acid derivatives. A reversed-phase (RP-HPLC) method is typically the preferred approach. sielc.com The separation is generally achieved on a C18 column, which provides good retention and resolution for aromatic acids. researchgate.netpensoft.net The mobile phase often consists of an acidified aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. researchgate.netlongdom.org The acidic pH (commonly adjusted with phosphoric acid or formic acid) ensures that the carboxylic acid is in its protonated, less polar form, leading to better retention and peak shape on the nonpolar stationary phase. sielc.comresearchgate.net Detection is commonly performed using a UV-Vis or Photodiode Array (PDA) detector, typically at a wavelength around 230 nm, where the benzene (B151609) ring exhibits strong absorbance. researchgate.netrsc.org

Forced degradation studies are essential to develop a stability-indicating HPLC method, ensuring that the analytical procedure can separate the main compound from any potential degradation products formed under stress conditions like heat, light, acid/base hydrolysis, and oxidation. pensoft.netchromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it an excellent tool for identifying and quantifying volatile organic compounds. Since this compound itself has low volatility, a derivatization step is typically required to convert the carboxylic acid group into a more volatile ester or silyl (B83357) ester. researchgate.net A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyl-trifluoroacetamide (MTBSTFA), which creates a tert-butyldimethylsilyl (TBDMS) derivative. researchgate.net The separation is then performed on a capillary column with a nonpolar or medium-polarity stationary phase, such as a 5% diphenyl/95% dimethylpolysiloxane phase. researchgate.netmostwiedzy.pl The mass spectrometer provides definitive identification based on the compound's unique mass spectrum and fragmentation pattern, while the gas chromatograph quantifies it based on peak area. researchgate.netnih.gov

Table 1: Typical Chromatographic Conditions for Analysis of Benzoic Acid Derivatives

Parameter HPLC GC-MS
Column C18 (Reversed-Phase), e.g., 250mm x 4.6mm, 5µm 5% Phenyl-methylpolysiloxane, e.g., 30m x 0.25mm, 0.25µm
Mobile Phase / Carrier Gas Acetonitrile/Methanol and acidified water (e.g., with H₃PO₄) researchgate.netlongdom.org Helium or Hydrogen
Detection UV/Vis or PDA (e.g., at 230 nm) rsc.org Mass Spectrometer (MS)
Sample Preparation Dissolution in mobile phase or suitable solvent Derivatization (e.g., silylation with MTBSTFA) researchgate.net
Typical Application Purity assay, quantification, stability testing pensoft.net Impurity identification, trace analysis researchgate.net

This table presents generalized conditions based on methods for similar aromatic carboxylic acids.

Spectrophotometric Methods for Quantitative Analysis

UV-Vis spectrophotometry is a simple, cost-effective, and widely applicable technique for the quantitative analysis of compounds containing chromophores, such as the aromatic ring in this compound. juniperpublishers.com The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. juniperpublishers.com

For benzoic acid and its derivatives, the UV spectrum typically shows two main absorption bands (B-band and C-band) related to the π→π* electronic transitions of the benzene ring. researchgate.netup.ac.za In an acidic aqueous solution, where the compound exists primarily as the neutral benzoic acid molecule, the B-band maximum is observed around 230 nm. rsc.org This wavelength is often chosen for quantitative analysis due to its high molar absorptivity, which provides good sensitivity. libretexts.org

To perform a quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of this compound of known concentrations. libretexts.org The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. While direct spectrophotometry is straightforward, its selectivity can be limited in the presence of other absorbing species. Derivative spectrophotometry, which involves calculating the first or higher-order derivative of the absorbance spectrum, can be used to enhance selectivity and resolve overlapping spectral bands from interfering substances. nih.gov

Method Validation Protocols (ICH Guidelines)

To ensure that an analytical method is suitable for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline. gmp-compliance.orgich.orgresearchgate.net The validation process provides documented evidence that the method is reliable, reproducible, and accurate for the analysis of this compound. The key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components. ich.org For chromatographic methods, this is demonstrated by achieving baseline resolution between the analyte peak and other peaks. chromatographyonline.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. ich.org This is typically evaluated by a linear regression analysis of at least five concentrations, with the correlation coefficient (r²) being a key indicator of fit. researchgate.net

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration (e.g., a certified reference material) or by spike-recovery experiments. chromatographyonline.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ich.org It is evaluated at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. ich.org

Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment. ich.org

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. chromatographyonline.com It is often estimated based on the signal-to-noise ratio, typically 3:1. chromatographyonline.com

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net The signal-to-noise ratio is commonly set at 10:1. chromatographyonline.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature). researchgate.net

Table 2: Summary of ICH Q2(R1) Validation Parameters

Validation Characteristic Assay Quantitative Impurity Test
Accuracy Required Required
Precision (Repeatability & Intermediate) Required Required
Specificity Required Required
Detection Limit (LOD) Not normally required Required
Quantitation Limit (LOQ) Not normally required Required
Linearity Required Required
Range Required Required

Source: Adapted from ICH Harmonised Tripartite Guideline Q2(R1). ich.org

Reference Standards and Traceability

The use of high-purity reference standards is fundamental to achieving accurate and reliable analytical results. A reference standard for this compound would be a well-characterized material of the highest feasible purity, against which samples of the compound are compared. Commercial suppliers often provide reference materials with a specified purity, determined by a combination of analytical techniques. vwr.comtcichemicals.com

For results to be comparable across different laboratories and over time, they must be traceable to a common reference. quimlab.com.bruknml.com Metrological traceability is the property of a measurement result whereby it can be related to a stated reference, usually a national or international standard (such as those provided by the National Institute of Standards and Technology - NIST), through an unbroken chain of comparisons, all having stated uncertainties. quimlab.com.brinorganicventures.comnist.gov

A Certified Reference Material (CRM) for this compound would be accompanied by a Certificate of Analysis (CoA). This document provides the certified property value (e.g., purity), its uncertainty, and a statement of metrological traceability. nist.gov Laboratories can establish traceability by using CRMs for method calibration and validation, ensuring that their in-house working standards are accurately qualified against a primary standard. uknml.comchimia.ch This documented chain of comparisons is essential for regulatory compliance and for ensuring the global acceptance of analytical data. inorganicventures.com

Patent Landscape Analysis of 3,5 Diethylbenzoic Acid and Its Applications

Overview of Patented Synthetic Routes

A review of the patent landscape reveals a notable absence of patents specifically claiming a novel synthesis for 3,5-diethylbenzoic acid itself. The preparation of this compound is more frequently documented in non-patent scientific literature. While patents that utilize this compound as an intermediate or a component may describe its synthesis within their examples, these descriptions often rely on established chemical methods rather than presenting a new, patentable route.

For instance, a foundational, non-patented synthesis was described as early as 1941 in the Journal of the American Chemical Society. archive.org Another notable non-patented synthesis involves the reaction of 1-(3,5-diethylphenyl)ethanone with bromine and sodium hydroxide (B78521) in a solution of 1,4-dioxane (B91453) and water.

The lack of specific patents for the synthesis of this compound suggests that the methods for its production may be considered standard, well-established, or that the commercial demand has not been significant enough to drive innovation in its synthetic pathway that would warrant patent protection.

Table 1: Representative Non-Patented Synthetic Routes for this compound

PrecursorReagentsReference Type
1-(3,5-diethylphenyl)ethanoneBromine, Sodium Hydroxide, 1,4-dioxane, WaterJournal Article
Diethyl-substituted benzene (B151609) derivativesVaries (based on early chemical literature)Journal Article archive.org

Patenting Trends in Applications (e.g., Pharmaceuticals, Materials)

While the synthesis of this compound is not a focal point of patenting activity, its application in various fields is documented in a limited number of patents. These patents highlight its utility as a component in formulations for agriculture and advanced materials.

In the agricultural sector, a patent application (WO2014173936A2) discloses the use of a broad class of benzoic acid derivatives, explicitly including this compound, for promoting plant growth and as safeners to protect crops from the phytotoxic effects of herbicides. google.com This suggests a trend towards leveraging substituted benzoic acids to enhance agricultural productivity and resilience.

In the realm of materials science, a Japanese patent application (JPWO2009037862A1) identifies this compound as a component in epoxy resin compositions intended for semiconductor encapsulation. google.com This application points to its potential role in the development of high-performance materials for the electronics industry, where specific organic acids can be used to modify the properties of polymers.

A thesis on potential anti-diabetic agents also mentions the synthesis of this compound as an intermediate, indicating its potential, albeit not yet patented, application in the pharmaceutical field as a building block for more complex molecules. maynoothuniversity.ie

Table 2: Patenting Trends for this compound Applications

Patent/Application NumberAssignee/ApplicantApplication AreaDescription of Use
WO2014173936A2Not specifiedAgricultureListed as a compound for promoting plant growth and as a herbicide safener. google.com
JPWO2009037862A1Not specifiedMaterials ScienceMentioned as a component in epoxy resin compositions for semiconductor encapsulation. google.com

Analysis of Key Intellectual Property and Commercialization

The intellectual property surrounding this compound is sparse and tied to its application rather than its production. The key patents identified are held by entities operating in the agricultural and electronics materials sectors.

The patent application for agricultural use (WO2014173936A2) suggests a strategic interest in developing products that can enhance crop yields and protect against herbicide damage. google.com The commercialization of this compound in this context would likely involve its incorporation into agrochemical formulations. However, as it is one of many benzoic acid derivatives listed, its specific commercial importance in this application is not guaranteed.

Similarly, the Japanese patent application concerning epoxy resins for semiconductors (JPWO2009037862A1) indicates a potential market in the high-tech materials industry. google.com The commercialization path here would involve its use as a specialty chemical in the production of electronic components. The value of the intellectual property would depend on the performance advantages conferred by the inclusion of this compound in the final product.

Retrosynthesis Analysis

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